Stereochemical Configuration: Endo vs. Exo Ethoxy Substituent
Ethoxybornane (CAS 19316-72-4) is unambiguously designated as the endo isomer (1R,2S,4R-rel-2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane), whereas the commercially named bornyl ethyl ether (CAS 1888-80-8) is the exo isomer (1R,2R,4R-rel-2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane) [1]. The endo configuration places the ethoxy group on the same face as the bridging methylene, reducing steric accessibility relative to the exo orientation that projects the ethoxy group outward [1]. This stereochemical distinction has been confirmed by DETHERM which specifically lists ethoxybornane as 'endo-2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane' [1].
| Evidence Dimension | Ethoxy substituent orientation on the bicyclo[2.2.1]heptane scaffold |
|---|---|
| Target Compound Data | Endo configuration: (1R,2S,4R)-rel-2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
| Comparator Or Baseline | Bornyl ethyl ether (CAS 1888-80-8): Exo configuration, (1R,2R,4R)-rel-2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
| Quantified Difference | Endo vs. Exo; distinct InChI stereochemistry: endo InChIKey FTRQTUIGTQZQBL-HOSYDEDBSA-N vs. exo InChIKey FTRQTUIGTQZQBL-UHFFFAOYSA-N (depends on stereochemistry specification) |
| Conditions | Structural determination by IUPAC nomenclature and database cross-referencing |
Why This Matters
The endo/exo stereochemistry alters molecular shape and dipole orientation, which can affect receptor binding, olfactory perception, and chromatographic retention time; procurement of the incorrect isomer invalidates structure-activity relationship (SAR) studies.
- [1] DETHERM. System: N-ethylbenzenamine/endo-2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane. DECHEMA ID 14138. https://i-systems.dechema.de/dbOverview.php?DSI=1027|14138 (accessed 2026-05-10). View Source
